molecular formula C12H17ClN2O2 B11723415 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride

1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride

Cat. No.: B11723415
M. Wt: 256.73 g/mol
InChI Key: BWMMYPBGTWSFJH-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.

    Synthetic Routes: One common method involves the alkylation of piperidine with a pyridin-3-ylmethyl halide under basic conditions

    Reaction Conditions: The reactions are usually carried out in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures to ensure high yields and purity.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Major Products: These reactions can yield a variety of products, including alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, depending on its structural modifications.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission, leading to its therapeutic effects.

    Binding Interactions: The presence of both piperidine and pyridine moieties allows for versatile binding interactions with biological macromolecules, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds:

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10;/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16);1H

InChI Key

BWMMYPBGTWSFJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2.Cl

Origin of Product

United States

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